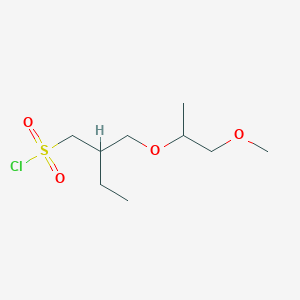
2-(((1-Methoxypropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((1-Methoxypropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride is a chemical compound known for its utility in various organic synthesis processes. It is characterized by its unique structure, which includes a sulfonyl chloride group, making it a valuable reagent in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1-Methoxypropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of butane-1-sulfonyl chloride with 2-(((1-Methoxypropan-2-yl)oxy)methyl)butane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include chlorinating agents and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using automated systems to maintain consistency and purity. The process includes rigorous quality control measures to ensure the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(((1-Methoxypropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases like triethylamine and nucleophiles such as amines and alcohols. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran at controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine can produce a sulfonamide, while reacting with an alcohol can yield a sulfonate ester.
Scientific Research Applications
2-(((1-Methoxypropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: It can be used in the modification of biomolecules for various biochemical studies.
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(((1-Methoxypropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound.
Comparison with Similar Compounds
Similar Compounds
Propylene glycol methyl ether: An organic solvent with a wide variety of industrial and commercial uses.
2-{[(1-Methoxypropan-2-yl)oxy]methyl}oxirane: A compound with similar structural features used in various chemical reactions.
Isobutyl (1-((1-methoxypropan-2-yl)oxy)propan-2-yl) carbonate: Another compound with similar functional groups used in different applications.
Uniqueness
What sets 2-(((1-Methoxypropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride apart is its specific reactivity due to the presence of the sulfonyl chloride group. This makes it particularly useful in the synthesis of sulfonamides and sulfonate esters, which are important in various chemical and pharmaceutical applications.
Properties
Molecular Formula |
C9H19ClO4S |
|---|---|
Molecular Weight |
258.76 g/mol |
IUPAC Name |
2-(1-methoxypropan-2-yloxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO4S/c1-4-9(7-15(10,11)12)6-14-8(2)5-13-3/h8-9H,4-7H2,1-3H3 |
InChI Key |
WRZJDDAPBAJLMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(C)COC)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



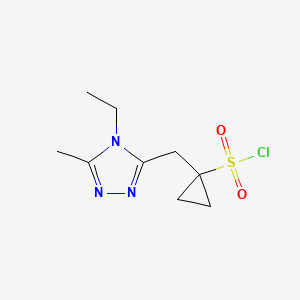


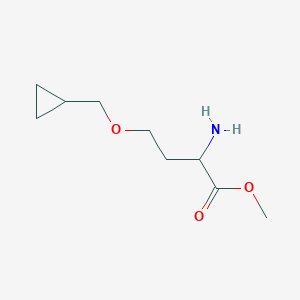
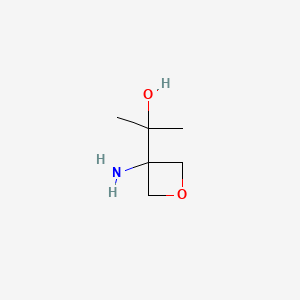
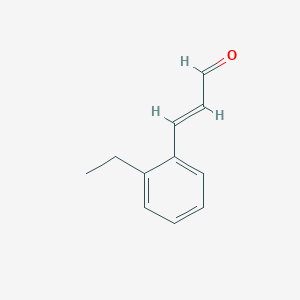
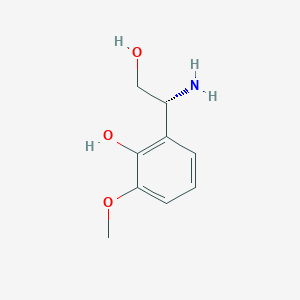



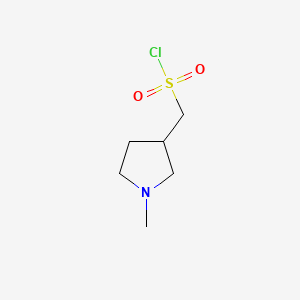
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid](/img/structure/B13622514.png)

